Lvrytkkvpqvstptl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EPI-X4 is an endogenous peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). This compound has shown potential as a therapeutic agent due to its ability to block CXCR4, a receptor involved in various physiological and pathological processes, including HIV-1 infection, tumor cell migration, and inflammation .
準備方法
EPI-X4 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems .
化学反応の分析
EPI-X4 undergoes various chemical reactions, including oxidation and disulfide bond formation. The peptide contains cysteine residues that can form disulfide bridges, enhancing its stability and binding affinity to CXCR4 . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are the oxidized or reduced forms of EPI-X4, which can influence its biological activity .
科学的研究の応用
EPI-X4 has a wide range of scientific research applications. In chemistry, it serves as a model peptide for studying peptide-receptor interactions and the development of peptide-based therapeutics . In biology and medicine, EPI-X4 is investigated for its potential to inhibit HIV-1 infection and its role in cancer therapy by blocking CXCR4-mediated tumor cell migration . Additionally, EPI-X4 derivatives have shown therapeutic efficacy in animal models of asthma and dermatitis . In the industry, EPI-X4 is explored for its use in developing CXCR4-targeting radioligands for diagnostic and therapeutic purposes .
作用機序
EPI-X4 exerts its effects by binding specifically to the CXCR4 receptor, thereby blocking the interaction of CXCR4 with its natural ligand, CXCL12. This antagonistic action prevents chemokine-mediated effects such as cell migration and infiltration . The molecular targets involved include the CXCR4 receptor and its downstream signaling pathways, which are crucial for various cellular processes .
類似化合物との比較
EPI-X4 is unique compared to other CXCR4 antagonists due to its endogenous origin and peptide nature. Similar compounds include Plerixafor (AMD3100), a small molecule CXCR4 antagonist used clinically to mobilize hematopoietic stem cells . Other peptide-based CXCR4 inhibitors include T140 and its derivatives, which also target CXCR4 but differ in their amino acid sequences and binding affinities . EPI-X4 stands out due to its high specificity and potential for therapeutic applications in various diseases .
特性
分子式 |
C84H144N22O23 |
---|---|
分子量 |
1830.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C84H144N22O23/c1-41(2)37-51(87)68(113)99-62(43(5)6)77(122)94-54(23-18-34-91-84(89)90)70(115)96-56(39-49-26-28-50(111)29-27-49)73(118)102-65(46(11)108)79(124)95-52(21-14-16-32-85)69(114)92-53(22-15-17-33-86)71(116)101-64(45(9)10)81(126)105-35-19-24-59(105)75(120)93-55(30-31-61(88)112)72(117)100-63(44(7)8)78(123)98-58(40-107)74(119)104-67(48(13)110)82(127)106-36-20-25-60(106)76(121)103-66(47(12)109)80(125)97-57(83(128)129)38-42(3)4/h26-29,41-48,51-60,62-67,107-111H,14-25,30-40,85-87H2,1-13H3,(H2,88,112)(H,92,114)(H,93,120)(H,94,122)(H,95,124)(H,96,115)(H,97,125)(H,98,123)(H,99,113)(H,100,117)(H,101,116)(H,102,118)(H,103,121)(H,104,119)(H,128,129)(H4,89,90,91)/t46-,47-,48-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,62+,63+,64+,65+,66+,67+/m1/s1 |
InChIキー |
IWBGWMGGKZBJJF-QQHYOGHPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。